
5-(1-hydroxyethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxyethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a hydroxyethyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reduction of a keto group in a precursor compound using sodium borohydride . Another approach involves the reaction of sulfur ylides with carbonyl compounds to form the desired hydroxyethyl group .
Industrial Production Methods
Industrial production of 5-(1-hydroxyethyl)-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxyethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
5-(1-Hydroxyethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-hydroxyethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Aryl-5-hydroxyindole: Similar in structure but with different substituents on the indole ring.
5-(1-Hydroxyethyl)-2(5H)-furanone: Another compound with a hydroxyethyl group but a different core structure.
9-Methoxy-5-(1-hydroxyethyl)-canthin-6-one: A canthinone alkaloid with a hydroxyethyl group.
Uniqueness
5-(1-Hydroxyethyl)-1H-indole is unique due to the specific positioning of the hydroxyethyl group on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1H-indol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-7,11-12H,1H3 |
InChI Key |
NZNGHQCRCSECGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


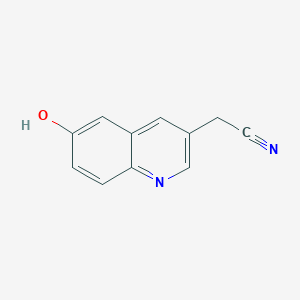



amine](/img/structure/B15094920.png)
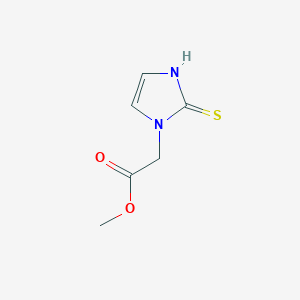
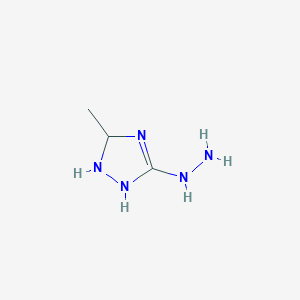
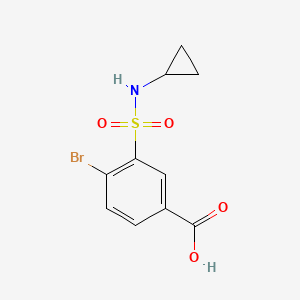
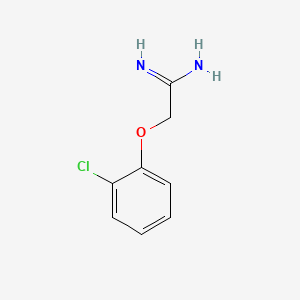
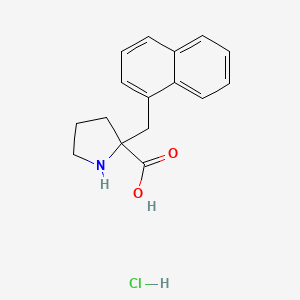
![3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole](/img/structure/B15094958.png)
![4-[(3-Methylbutyl)amino]butanoic acid](/img/structure/B15094961.png)
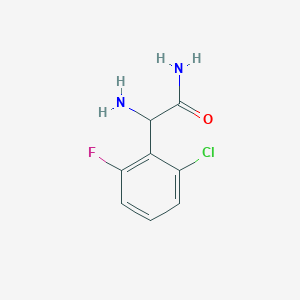
![2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B15094973.png)
